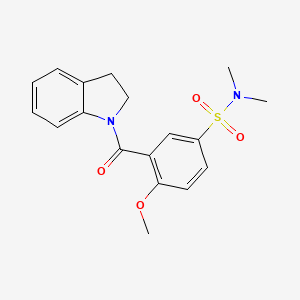![molecular formula C19H21NO5 B5226277 N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBDB, is a synthetic compound that belongs to the chemical class of phenethylamines. It is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), a well-known recreational drug that has been extensively studied for its psychoactive effects. However, MBDB has not received the same level of attention and research, despite its potential as a valuable tool in scientific investigations.
Mecanismo De Acción
The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to act primarily as a monoamine releaser, increasing the release of serotonin, dopamine, and norepinephrine from nerve terminals. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and potentially affecting various physiological processes.
Biochemical and Physiological Effects
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and changes in body temperature. It has also been shown to affect mood and behavior, with some studies suggesting potential therapeutic applications in the treatment of mood disorders and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in laboratory experiments is its similarity to MDMA, which has been extensively studied and has a well-established set of effects. This allows for comparisons between the two compounds and may provide insights into the underlying mechanisms of action. However, one limitation is the potential for variability in the effects of N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which may be influenced by factors such as dosage, route of administration, and individual differences in metabolism.
Direcciones Futuras
There are several potential future directions for research involving N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Another area of focus is the investigation of its effects on neurotransmitter systems and potential interactions with other drugs. Additionally, further studies on the synthesis and pharmacokinetics of N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may provide insights into its potential as a research tool.
Métodos De Síntesis
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, starting from the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenethylamine. This intermediate is then reduced to 2,5-dimethoxyamphetamine, which is further reacted with 3,4-methylenedioxyphenyl-2-nitropropene to yield N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The overall process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar properties to MDMA, such as increasing serotonin and dopamine levels in the brain, but with less pronounced psychoactive effects. This makes it a potentially useful tool in investigating the role of these neurotransmitters in various physiological and pathological conditions.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12(15-11-14(22-2)5-7-16(15)23-3)20-19(21)13-4-6-17-18(10-13)25-9-8-24-17/h4-7,10-12H,8-9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJNYXDOUZOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)

![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)



![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
![N-[3-(2-fluorophenoxy)propyl]-1-butanamine](/img/structure/B5226284.png)

![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)